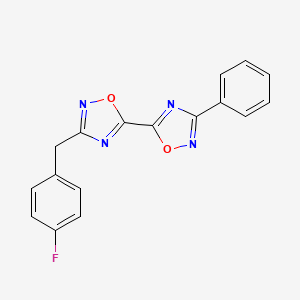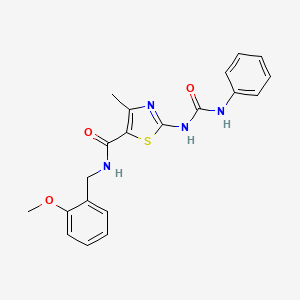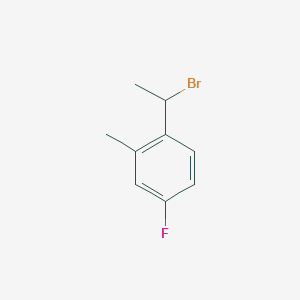
1-(1-Bromoethyl)-4-fluoro-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromoethyl)-4-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a benzene ring substituted with a fluorine atom and a methyl group
Métodos De Preparación
The synthesis of 1-(1-Bromoethyl)-4-fluoro-2-methylbenzene typically involves the bromination of 4-fluoro-2-methylacetophenone. The process can be carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the ethyl group.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often optimize reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(1-Bromoethyl)-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-). These reactions typically occur under basic conditions and result in the formation of substituted benzene derivatives.
Elimination Reactions: Under the influence of strong bases, the compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 4-fluoro-2-methylstyrene.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or reduced to form alkanes, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1-Bromoethyl)-4-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities. Its structural features allow for modifications that can enhance drug efficacy and selectivity.
Industry: It is employed in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of polymers, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromoethyl)-4-fluoro-2-methylbenzene in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. The presence of the fluorine and methyl groups on the benzene ring can influence the reactivity and selectivity of these reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparación Con Compuestos Similares
1-(1-Bromoethyl)-4-fluoro-2-methylbenzene can be compared with other similar compounds such as:
1-(1-Bromoethyl)benzene: Lacks the fluorine and methyl substituents, resulting in different reactivity and applications.
4-Fluoro-2-methylacetophenone: The precursor in the synthesis of this compound, which lacks the bromine atom.
1-Bromo-4-fluorobenzene: Contains only the bromine and fluorine substituents, without the ethyl and methyl groups.
Propiedades
IUPAC Name |
1-(1-bromoethyl)-4-fluoro-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUBAPHOPDBCNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

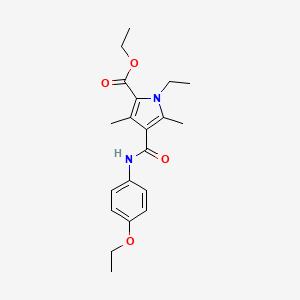
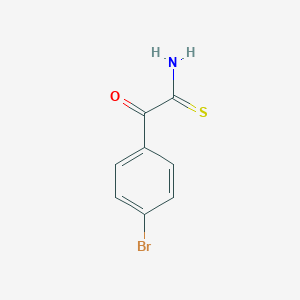
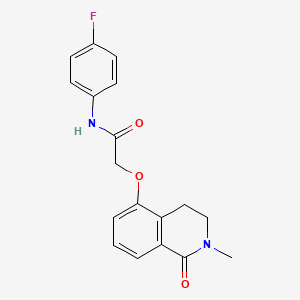
![Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2392732.png)
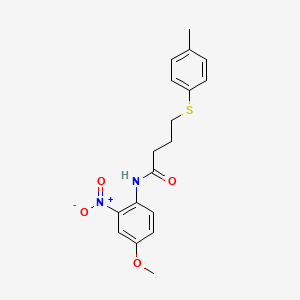
![4-chloro-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2392735.png)
![N-benzyl-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2392738.png)
![4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2392741.png)

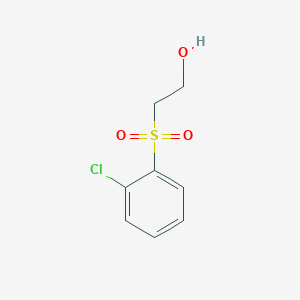
![2,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2392746.png)
